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Compound of Interest

Compound Name: Dioleyl phosphatidylserine

Cat. No.: B12818498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and dynamic properties of 1,2-

dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) and 1-palmitoyl-2-oleoyl-sn-glycero-3-

phosphocholine (POPC) lipid bilayers as studied by molecular dynamics (MD) simulations.

Understanding the distinct characteristics of these two common phospholipids is crucial for

accurately modeling cell membranes and their interactions with therapeutic agents. This

document summarizes key quantitative data from published simulations, details the underlying

experimental and computational protocols, and visualizes fundamental differences between

these lipids.

Distinguishing DOPS and POPC
DOPS and POPC are both glycerophospholipids with an 18-carbon oleoyl chain, but they differ

in their head groups and the saturation of their sn-1 fatty acid chain. POPC has a zwitterionic

phosphocholine head group and a saturated palmitoyl chain at the sn-1 position, making it a

common component of eukaryotic cell membranes. In contrast, DOPS possesses a negatively

charged phosphoserine head group and an unsaturated oleoyl chain at the sn-1 position. This

net negative charge is a key feature, as DOPS is typically localized to the inner leaflet of the

plasma membrane and its exposure on the outer leaflet can be a signal for apoptosis. These

fundamental chemical differences give rise to distinct bilayer properties.
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DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

Head Group: Phosphoserine (Net Negative Charge) sn-1 Chain: Oleoyl (Unsaturated) sn-2 Chain: Oleoyl (Unsaturated)
Head Group: Phosphocholine (Zwitterionic) sn-1 Chain: Palmitoyl (Saturated) sn-2 Chain: Oleoyl (Unsaturated)

Different Charge & Size

Different Saturation

Click to download full resolution via product page

Key structural differences between DOPS and POPC lipids.

Comparative Data from Molecular Dynamics
Simulations
The following tables summarize key structural and dynamic properties of DOPS and POPC

bilayers obtained from all-atom MD simulations. It is important to note that direct comparisons

can be complex due to variations in simulation parameters across different studies.
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Property DOPS Bilayer POPC Bilayer
Key Differences &
Implications

Area per Lipid (APL) ~55 Å²[1] 63-70 Å²[2]

The smaller APL of

DOPS suggests

tighter lipid packing,

likely due to the

smaller headgroup

and strong inter-lipid

interactions. This can

influence membrane

permeability and

protein insertion.

Bilayer Thickness
Not explicitly found for

pure DOPS
~38.5 - 42.1 Å[3][4]

The tighter packing of

DOPS would

theoretically lead to a

thicker bilayer

compared to POPC,

assuming similar acyl

chain lengths.

Volume per Lipid
~1194 Å³ (for POPS)

[1]
~1200-1300 Å³

The volumes are

comparable, indicating

that the primary

differences lie in how

the lipids arrange

themselves within the

bilayer.

Deuterium Order

Parameter (SCD)
Higher (more ordered) Lower (less ordered)

The higher order

parameter in DOPS-

rich membranes

suggests more

restricted acyl chain

motion and a more

rigid bilayer, which

can affect membrane

fluidity.
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Lateral Diffusion

Coefficient
Slower Faster

The stronger inter-lipid

interactions and

tighter packing in

DOPS bilayers hinder

the lateral movement

of individual lipid

molecules, leading to

slower diffusion.

Note: Data for DOPS is often reported for POPS (palmitoyl-oleoyl-phosphatidylserine), which

has the same headgroup but a saturated sn-1 chain like POPC. The values are expected to be

similar for DOPS.

Experimental and Simulation Protocols
The data presented above are derived from molecular dynamics simulations employing

established protocols. A typical workflow for such a comparative study is outlined below.
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System Preparation

MD Simulation

Data Analysis

Build Lipid Bilayers
(e.g., CHARMM-GUI)

Solvate with Water
& Add Ions

Energy Minimization

Equilibration (NVT & NPT)

Production Run (NPT)

Trajectory Analysis

Calculate Properties:
- Area per Lipid

- Bilayer Thickness
- Order Parameters

- Diffusion Coefficients
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A typical workflow for a comparative MD simulation study of lipid bilayers.
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Key Methodological Details:
Force Fields: Commonly used all-atom force fields for lipid simulations include CHARMM36

and AMBER (with lipid-specific parameter sets like Lipid14/17). Coarse-grained models like

Martini are employed for longer timescale simulations.

Simulation Software: GROMACS and NAMD are widely used software packages for

performing MD simulations of biomolecular systems.[5]

System Setup: Bilayers are typically constructed with a sufficient number of lipids (e.g., 128

or more) and fully hydrated. Ions are added to neutralize the system and to mimic

physiological salt concentrations.

Simulation Parameters: Simulations are generally run in the NPT ensemble (constant

number of particles, pressure, and temperature) to mimic experimental conditions.

Temperature is maintained using thermostats (e.g., Nosé-Hoover), and pressure is controlled

with barostats (e.g., Parrinello-Rahman).

Analysis: Trajectories are analyzed to calculate various properties. The area per lipid is

determined from the box dimensions, bilayer thickness from the distance between phosphate

groups, order parameters from the orientation of C-H bonds, and diffusion coefficients from

the mean squared displacement of lipids over time.[6][7]

Summary and Implications for Research
The choice between DOPS and POPC in a simulation model has significant consequences for

the resulting membrane properties. Key takeaways include:

Charge Matters: The net negative charge of the DOPS headgroup leads to stronger inter-

lipid interactions, including hydrogen bonding, resulting in a more condensed and ordered

bilayer compared to the zwitterionic POPC.

Packing and Fluidity: POPC bilayers are generally more fluid, with a larger area per lipid and

faster lateral diffusion. This can influence the dynamics and function of embedded

membrane proteins.
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Biological Relevance: The distinct properties of DOPS and POPC are biologically significant.

The rigidity and charge of DOPS-containing membranes are important for the function of

proteins in the inner leaflet, while the properties of POPC are representative of the bulk

eukaryotic plasma membrane.

For drug development professionals, understanding these differences is critical when modeling

drug-membrane interactions. The permeability of a drug, its partitioning into the membrane,

and its interaction with membrane proteins can all be influenced by the specific lipid

composition of the bilayer. Therefore, the choice of lipid model should be carefully considered

based on the biological context of the research question.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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